molecular formula C9H12N2S B7858106 N'-methyl-N-(3-methylphenyl)carbamimidothioic acid

N'-methyl-N-(3-methylphenyl)carbamimidothioic acid

Cat. No.: B7858106
M. Wt: 180.27 g/mol
InChI Key: WJAZBJCORJAGMK-UHFFFAOYSA-N
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Description

3-Fluorobenzaldehyde . It is an organic compound with the molecular formula C7H5FO and a molecular weight of 124.11 g/mol . This compound is classified as an aldehyde and contains a fluorine atom attached to the benzene ring, which significantly influences its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluorobenzaldehyde can be synthesized through various methods. One common method involves the fluorination of benzaldehyde . This process typically uses a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to introduce the fluorine atom into the benzene ring . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of 3-Fluorobenzaldehyde may involve the direct fluorination of benzaldehyde using fluorine gas . This method requires stringent safety measures due to the highly reactive nature of fluorine gas. The reaction is conducted in a specialized reactor designed to handle the corrosive and hazardous nature of fluorine .

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 3-Fluorobenzoic acid.

    Reduction: 3-Fluorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Fluorobenzaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of the fluorine atom enhances its reactivity and influences its interaction with other molecules. In biological systems, it can act as an electrophile, reacting with nucleophiles such as amino acids and proteins, potentially leading to the formation of covalent bonds and altering biological activity .

Comparison with Similar Compounds

3-Fluorobenzaldehyde can be compared with other fluorinated benzaldehydes, such as:

    4-Fluorobenzaldehyde: Similar in structure but with the fluorine atom in the para position.

    2-Fluorobenzaldehyde: Similar in structure but with the fluorine atom in the ortho position.

Uniqueness

The position of the fluorine atom in 3-Fluorobenzaldehyde (meta position) imparts unique chemical properties, such as different reactivity patterns and steric effects, compared to its ortho and para counterparts .

Properties

IUPAC Name

N'-methyl-N-(3-methylphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-7-4-3-5-8(6-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAZBJCORJAGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=NC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=NC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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